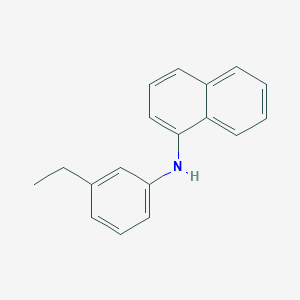

N-(3-Ethylphenyl)naphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-ethylphenyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-14-7-5-10-16(13-14)19-18-12-6-9-15-8-3-4-11-17(15)18/h3-13,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRBHDHXFZAXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Ethylphenyl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel compound, N-(3-Ethylphenyl)naphthalen-1-amine. The document details a robust synthetic protocol based on the well-established Buchwald-Hartwig amination reaction, outlines a complete analytical workflow for structural elucidation and purity assessment, and suggests potential avenues for biological evaluation based on the known activities of related naphthalen-1-amine derivatives.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] The proposed reaction involves the coupling of naphthalen-1-amine with 1-bromo-3-ethylbenzene in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination

A detailed experimental protocol for the synthesis is provided below.

Materials:

-

Naphthalen-1-amine

-

1-Bromo-3-ethylbenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add naphthalen-1-amine (1.0 mmol) and 1-bromo-3-ethylbenzene (1.2 mmol) to the flask.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir under argon for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, structure, and purity. The following analytical techniques are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Expected chemical shifts are based on analogous compounds like N-phenylnaphthalen-1-amine.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 11H | Naphthyl & Phenyl protons |

| NH | 5.8 - 6.0 | Broad Singlet | 1H | Amine proton |

| CH₂ | 2.6 - 2.8 | Quartet | 2H | Ethyl CH₂ |

| CH₃ | 1.2 - 1.4 | Triplet | 3H | Ethyl CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Aromatic-C | 110 - 150 | Naphthyl & Phenyl carbons | ||

| CH₂ | ~29 | Ethyl CH₂ | ||

| CH₃ | ~15 | Ethyl CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will be used to identify the functional groups present in the molecule. The N-H stretching frequency is a key diagnostic peak for secondary amines.[6]

Table 2: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is applicable here.[7][8]

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

| Molecular Formula | C₂₀H₁₉N |

| Molecular Weight | 273.37 g/mol |

| [M]⁺ (m/z) | 273 |

| Major Fragment (m/z) | 258 ([M-CH₃]⁺) |

Potential Biological Activity and Screening

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] Therefore, it is proposed that this compound be screened for similar activities.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed Buchwald-Hartwig amination offers a reliable route for its synthesis, and the outlined analytical methods will ensure rigorous structural confirmation. The suggested biological assays provide a starting point for exploring the potential therapeutic applications of this novel compound in the fields of antimicrobial and anticancer drug discovery. Further research will be necessary to validate these proposed methods and to fully elucidate the physicochemical and biological properties of this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR spectrum [chemicalbook.com]

- 5. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Properties of N-(3-Ethylphenyl)naphthalen-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(3-Ethylphenyl)naphthalen-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, namely N-phenylnaphthalen-1-amine and N-ethylnaphthalen-1-amine, to project the expected spectroscopic characteristics. Detailed experimental protocols for acquiring UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to facilitate further research and characterization of this and similar N-aryl-1-naphthylamine compounds.

Introduction

This compound belongs to the class of N-arylnaphthalen-1-amines, a group of compounds with significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities. The spectroscopic characterization of these molecules is fundamental to understanding their electronic structure, purity, and behavior in different chemical environments. This guide outlines the expected spectroscopic signature of this compound and provides robust methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known properties of analogous compounds. These values should be considered as estimations and require experimental verification.

Table 1: Predicted Photophysical Properties

| Parameter | Predicted Value | Basis for Prediction |

| UV-Vis Absorption | ||

| λmax (in cyclohexane) | ~330 nm | Based on the absorption maximum of N-phenyl-1-naphthylamine, with potential minor shifts due to the ethyl substituent. |

| Molar Absorptivity (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | Typical range for π-π* transitions in aromatic amines. |

| Fluorescence Emission | ||

| λem (in cyclohexane) | ~370 nm | Based on the emission maximum of N-phenyl-1-naphthylamine. |

| Stokes Shift | ~40 nm | Calculated from the predicted λmax and λem. |

| Quantum Yield (ΦF) | 0.1 - 0.3 | N-arylnaphthalen-1-amines often exhibit moderate fluorescence quantum yields. |

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Parameter | Predicted Chemical Shift (δ, ppm) | Basis for Prediction |

| ¹H NMR | ||

| Aromatic Protons (Naphthyl & Phenyl) | 6.8 - 8.0 | Typical range for aromatic protons in N-arylnaphthalen-1-amines. |

| N-H Proton | 5.5 - 6.5 (broad) | The chemical shift of the N-H proton is highly dependent on solvent and concentration. |

| Ethyl Group (-CH₂-) | ~2.7 | Standard chemical shift for a benzylic methylene group. |

| Ethyl Group (-CH₃) | ~1.3 | Standard chemical shift for a methyl group adjacent to a methylene group. |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 150 | Typical range for aromatic carbons in this class of compounds. |

| Ethyl Group (-CH₂) | ~29 | Standard chemical shift for a benzylic methylene carbon. |

| Ethyl Group (-CH₃) | ~15 | Standard chemical shift for a methyl carbon. |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value (m/z) | Basis for Prediction |

| Molecular Ion [M]⁺ | ~247.1356 | Calculated exact mass for C₁₈H₁₇N. |

| Major Fragmentation Ions | [M-15]⁺, [M-29]⁺, fragments corresponding to the naphthylamine and ethylphenyl moieties. | Based on typical fragmentation patterns of aromatic amines and alkylbenzenes. The molecular ion is expected to be prominent. |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the steps for acquiring absorption and fluorescence spectra.

Materials and Instrumentation:

-

This compound sample

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M for analysis.

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the sample solutions from 200 to 500 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

-

-

Fluorescence Measurement:

-

Excite the sample at its λmax.

-

Record the emission spectrum over a wavelength range that covers the expected emission.

-

Determine the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (ΦF), use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and apply the comparative method.

-

Caption: Workflow for Photophysical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the procedure for obtaining ¹H and ¹³C NMR spectra.

Materials and Instrumentation:

-

This compound sample (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring proper shimming to achieve good resolution.

-

Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

References

Elucidating the Chemical Structure of N-(3-Ethylphenyl)naphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of N-(3-Ethylphenyl)naphthalen-1-amine. The document details the key analytical techniques and experimental protocols utilized to confirm the molecular structure of this diarylamine, presenting quantitative data in a clear, tabular format for ease of comparison and interpretation.

Chemical Identity and Properties

This compound is an aromatic amine featuring a naphthalene ring system linked to an ethyl-substituted phenyl group via a secondary amine bridge. Understanding its fundamental chemical properties is the first step in its structural characterization.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 95275-66-4 |

| Molecular Formula | C₁₈H₁₇N |

| Molecular Weight | 247.34 g/mol |

| Elemental Analysis | C, 87.41%; H, 6.93%; N, 5.66% |

Synthesis Pathway

The synthesis of this compound is typically achieved through a direct reaction between 1-naphthylamine and 3-ethylaniline. The reaction is carried out at an elevated temperature, often with a catalytic amount of iodine, to facilitate the condensation and formation of the diarylamine structure.

A more modern and versatile approach for the synthesis of such diarylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a highly efficient method for forming carbon-nitrogen bonds.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the presence and connectivity of the ethyl group and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.15 | Triplet (t) | 3H | -CH₂CH₃ |

| 2.5 | Quartet (q) | 2H | -CH₂ CH₃ |

| 6.2 - 8.0 | Multiplet (m) | 11H | Aromatic Protons |

Solvent: CCl₄

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula.

| m/z | Interpretation |

| 261 | Molecular Ion [M]⁺ |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 15.8 | -CH₂CH₃ |

| 29.1 | -CH₂ CH₃ |

| 115 - 145 | Aromatic Carbons |

Predicted Infrared (IR) Spectroscopy

Similarly, a predicted IR spectrum highlights the characteristic vibrational frequencies expected for the functional groups present in this compound.

| Wavenumber (cm⁻¹) (Predicted) | Vibration |

| ~3400 | N-H Stretch |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2965, 2870 | Aliphatic C-H Stretch |

| ~1600, ~1500 | Aromatic C=C Bending |

| 1335 - 1250 | Aromatic C-N Stretch |

Experimental Protocols

The following sections detail generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or as in the reference, CCl₄ with a lock solvent). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded as a thin film or in a suitable solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of the infrared beam, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Conclusion

The combined application of ¹H NMR spectroscopy and mass spectrometry provides conclusive evidence for the structure of this compound. The ¹H NMR data confirms the presence and connectivity of the ethyl group and the aromatic rings, while the mass spectrum establishes the correct molecular weight. While experimental ¹³C NMR and IR data would further solidify the structural assignment, the available data, supported by predicted spectral information, provides a robust foundation for the chemical structure elucidation of this compound. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.

An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination reaction, specifically tailored for the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, a valuable building block in medicinal chemistry and materials science. This document details the underlying principles, experimental protocols, and key reaction parameters, offering a practical resource for laboratory and process development applications.

Introduction to the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2][3] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[2] The reaction's broad substrate scope and functional group tolerance make it a significant improvement over traditional methods for C-N bond formation, which often require harsh reaction conditions.[1]

The synthesis of N-aryl-1-naphthylamines, such as this compound, is a key application of this methodology, providing access to complex molecular architectures.

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromonaphthalene), forming a Pd(II) intermediate.[2]

-

Amine Coordination and Deprotonation: The amine (e.g., 3-ethylaniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The diarylamine product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[2]

A visual representation of this catalytic process is provided below.

Key Reaction Components and Parameters

The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful selection of several key components:

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] These are reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. For the synthesis of diarylamines, bidentate ligands like BINAP and Xantphos, or bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) are often employed.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for this reaction.[4]

-

Aryl Halide: The reactivity of the aryl halide follows the general trend I > Br > Cl. While aryl iodides are more reactive, aryl bromides often provide a good balance of reactivity and cost-effectiveness. For the synthesis of this compound, 1-bromonaphthalene or 1-iodonaphthalene would be suitable starting materials.

-

Amine: 3-Ethylaniline serves as the amine coupling partner.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on typical Buchwald-Hartwig amination conditions. Researchers should optimize these conditions for their specific setup and scale.

Materials:

-

1-Bromonaphthalene

-

3-Ethylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and rac-BINAP (e.g., 1.2-6 mol%).

-

Reagent Addition: Add 1-bromonaphthalene (1.0 equiv), 3-ethylaniline (1.1-1.5 equiv), and NaOtBu (1.2-2.0 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-1.0 M.

-

Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following tables summarize typical ranges for the quantitative parameters in the Buchwald-Hartwig amination for the synthesis of diarylamines. The optimal conditions for the synthesis of this compound may vary.

Table 1: Stoichiometry of Reactants and Reagents

| Component | Molar Equivalents (relative to aryl halide) |

| 1-Halonaphthalene | 1.0 |

| 3-Ethylaniline | 1.1 - 1.5 |

| Base (e.g., NaOtBu) | 1.2 - 2.0 |

Table 2: Catalyst and Ligand Loading

| Component | Mol % (relative to aryl halide) |

| Palladium Precatalyst (e.g., Pd(OAc)₂) | 1 - 5 |

| Phosphine Ligand (e.g., rac-BINAP) | 1.2 - 6 |

Table 3: Reaction Conditions

| Parameter | Typical Range |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

| Solvent | Toluene, Dioxane, THF |

| Concentration | 0.1 - 1.0 M |

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields of the desired product under relatively mild conditions. This technical guide provides a solid foundation for the successful implementation of this important transformation in a laboratory setting. Further optimization of the presented protocol may be necessary to achieve the desired outcome on a larger scale or with different substrate analogues.

References

An In-depth Technical Guide on the Solubility of N-(3-Ethylphenyl)naphthalen-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(3-Ethylphenyl)naphthalen-1-amine in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the closely related parent compound, N-phenylnaphthalen-1-amine. Furthermore, a generalized experimental protocol for determining solubility is presented to guide researchers in establishing solubility profiles for this and similar compounds. This guide also includes a logical workflow diagram for the solubility determination process, created using Graphviz, to provide a clear visual representation of the experimental steps.

Introduction

This compound is a derivative of naphthalen-1-amine, a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The naphthalene scaffold is a versatile platform for the development of new therapeutic agents.[1][2] Understanding the solubility of such compounds in various organic solvents is a critical parameter in drug discovery and development, influencing formulation, purification, and various analytical procedures.

Accurate solubility data is essential for:

-

Process Chemistry: Optimizing reaction conditions and purification strategies.

-

Formulation Development: Designing appropriate dosage forms and delivery systems.

-

Pharmacokinetic Studies: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

This guide aims to provide the most relevant information currently available on the solubility of this compound and to equip researchers with the necessary protocols to determine this crucial property.

Solubility Data

Table 1: Qualitative Solubility of N-phenylnaphthalen-1-amine

| Solvent | Solubility |

| Ethanol | Soluble |

| Ethyl Ether | Soluble |

| Benzene | Soluble |

| Carbon Tetrachloride | Soluble |

| Chloroform | Soluble |

| Acetic Acid | Soluble |

Data sourced from PubChem for the related compound N-phenyl-1-naphthylamine.[3]

It is anticipated that this compound will exhibit a similar solubility profile, being generally soluble in polar aprotic and non-polar organic solvents due to its aromatic nature and the presence of the ethyl group which increases its lipophilicity. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the widely used shake-flask method.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Studies

The solubility of a compound is governed by a variety of physicochemical properties of both the solute and the solvent. Understanding these relationships is crucial for predicting and interpreting solubility data.

4.1. Factors Influencing Solubility

-

"Like Dissolves Like": Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its large non-polar aromatic structure, is expected to be more soluble in non-polar organic solvents.

-

Intermolecular Forces: The strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules plays a key role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids dissolving in liquids, solubility increases with temperature.

-

Molecular Structure: The size, shape, and functional groups of the solute molecule influence its solubility. The ethyl group in this compound, for instance, increases its lipophilicity compared to the parent N-phenylnaphthalen-1-amine.

4.2. Diagram of Logical Relationships

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of N-(3-Ethylphenyl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of N-(3-Ethylphenyl)naphthalen-1-amine, a diarylamine of significant interest in medicinal chemistry and materials science. The primary synthetic route for this class of compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This document outlines the catalytic cycle, experimental considerations, and provides representative protocols.

Introduction: The Buchwald-Hartwig Amination

The synthesis of aryl amines, such as this compound, is most effectively achieved through the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine, utilizing a palladium catalyst.[1][2] The reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]

The overall transformation for the synthesis of this compound can be represented as follows:

1-Halonaphthalene + 3-Ethylaniline --(Pd catalyst, Base)--> this compound

The Catalytic Cycle: Mechanism of Formation

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) and palladium(II) species.[1][3] The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromonaphthalene or 1-chloronaphthalene) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[1][2][4][5] The reactivity of the aryl halide generally follows the order: I > Br > OTf > Cl.[4]

-

Amine Coordination and Deprotonation: Following oxidative addition, the amine (3-ethylaniline) coordinates to the palladium(II) complex.[2] In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.[1][2][5] The choice of base is critical and can influence the reaction rate and efficiency.[6]

-

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The aryl group and the amido group on the palladium(II) center couple, forming the desired C-N bond of this compound.[1][2][4][5] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

A competing side reaction can be the β-hydride elimination from the palladium amido intermediate, which would lead to a hydrodehalogenated arene and an imine.[1] However, the use of appropriate ligands can minimize this side reaction.

Key Experimental Parameters and Data

The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Component | Role & Considerations | Typical Examples |

| Palladium Precursor | Pd(0) or Pd(II) source | The active catalyst is Pd(0). Pd(II) precursors are reduced in situ. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Phosphine-based | Stabilizes the palladium catalyst, enhances reactivity, and influences selectivity. Bulky, electron-rich ligands are often preferred.[5] | XPhos, SPhos, BrettPhos, BINAP, dppf[4][5] |

| Base | Strong, non-nucleophilic | Deprotonates the amine to form the active nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃[2] |

| Solvent | Aprotic, non-polar | Solubilizes reactants and catalyst. | Toluene, Dioxane, THF[2] |

| Aryl Halide | Naphthalene derivative | Reactivity: 1-Iodonaphthalene > 1-Bromonaphthalene > 1-Chloronaphthalene.[4] | 1-Bromonaphthalene, 1-Chloronaphthalene |

| Amine | Aniline derivative | The nucleophilic partner in the coupling reaction. | 3-Ethylaniline |

Experimental Protocols

Below is a representative experimental protocol for the synthesis of an N-arylnaphthalen-1-amine via Buchwald-Hartwig amination. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for Palladium-Catalyzed Amination:

-

Reaction Setup: To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: The aryl halide (e.g., 1-bromonaphthalene, 1.0 equivalent), the amine (e.g., 3-ethylaniline, 1.0-1.2 equivalents), and the anhydrous solvent (e.g., toluene) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Visualizations

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the formation of N-arylamines via Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine from 1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, a diarylamine of interest in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of key quantitative and characterization data. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

N-aryl-naphthalen-1-amines are a class of compounds with significant applications in various fields, including as intermediates in the synthesis of pharmaceuticals, as fluorescent probes, and in the development of organic light-emitting diodes (OLEDs). The targeted molecule, this compound, combines the naphthylamine scaffold with a substituted phenyl ring, offering a unique set of physicochemical properties for further investigation and application. The synthesis of such diarylamines is most effectively achieved through modern cross-coupling reactions.

Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of this compound from 1-naphthylamine. The most prominent and widely applicable methods are:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is known for its high functional group tolerance and broad substrate scope.

-

Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. This method often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.

-

Reductive Amination: A two-step process involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the desired amine.

This guide will focus on the Buchwald-Hartwig amination as the recommended and most versatile approach.

Buchwald-Hartwig Amination: A Detailed Protocol

The Buchwald-Hartwig amination provides a direct and efficient route to this compound by coupling 1-naphthylamine with a suitable 3-ethylphenyl halide.

Reaction Scheme

Figure 1. Reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

1-Naphthylamine

-

1-Bromo-3-ethylbenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

-

Add 1-naphthylamine (1.0 equivalent) and 1-bromo-3-ethylbenzene (1.0-1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source/Method |

| Molecular Formula | C₁₈H₁₇N | Calculated |

| Molecular Weight | 247.34 g/mol | Calculated |

| CAS Number | 95275-66-4 | [1] |

| Appearance | Off-white to yellow solid | Expected |

| Melting Point | Not reported | - |

| Purity (HPLC/LC-MS) | >95% | [1] |

| Yield | Dependent on reaction scale and optimization | Experimental |

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods. While a full dataset for the target molecule is not publicly available in the literature, data for similar compounds and the availability of characterization data from commercial suppliers confirm its structure.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and the 3-ethylphenyl rings, a quartet and a triplet for the ethyl group, and a broad singlet for the amine proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display the corresponding signals for all 18 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) species.

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound from 1-naphthylamine is efficiently achieved via the Buchwald-Hartwig amination. This technical guide provides a robust and detailed protocol for researchers in the field. The provided data and diagrams offer a comprehensive overview for the successful synthesis and characterization of this valuable compound. Further optimization of the reaction conditions may be required to achieve maximum yield and purity depending on the scale of the synthesis.

References

Thermal Stability of N-(3-Ethylphenyl)naphthalen-1-amine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of N-(3-Ethylphenyl)naphthalen-1-amine. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on the analysis of structurally analogous aromatic amines. It details the standard experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are pivotal for determining the thermal properties of such compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for assessing the thermal stability of novel aromatic amines.

Introduction

This compound is an aromatic amine containing both a naphthalene and a substituted phenyl moiety. The thermal stability of such molecules is a critical parameter in various scientific and industrial applications, including pharmaceuticals, materials science, and electronics. It dictates the conditions under which the compound can be processed, stored, and utilized without degradation. Understanding the thermal behavior of this compound is therefore essential for its potential development and application.

This guide addresses the current information gap by providing a detailed examination of the thermal properties of structurally related compounds and outlining the established methodologies for thermal analysis.

Estimated Thermal Properties of this compound

While specific experimental data for this compound is not available, an estimation of its thermal properties can be derived from closely related aromatic amines. The thermal stability is influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding and van der Waals forces), and the rigidity of the aromatic structures.

The presence of the naphthalene and phenyl groups suggests a relatively high thermal stability due to the inherent stability of these aromatic systems. The ethyl substituent on the phenyl ring may have a minor influence on the overall thermal behavior.

For a comparative perspective, the known thermal properties of similar aromatic amines are summarized in the table below.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Information |

| N-Phenylnaphthalen-1-amine | C₁₆H₁₃N | 60-62[1] | 226 @ 15 mm Hg[1] | Decomposes on heating or burning, producing toxic fumes.[2][3] |

| 1-Naphthylamine | C₁₀H₉N | 47-50[4][5] | 301[4] | Turns brown on exposure to air.[4] |

| Diphenylamine | C₁₂H₁₁N | 53-54 | 302 | The main processes of thermal degradation begin at 600–650°C.[6] |

Table 1: Thermal Properties of Structurally Similar Aromatic Amines

Based on these analogs, it is reasonable to hypothesize that this compound is a solid at room temperature with a melting point likely in a similar range to N-phenylnaphthalen-1-amine, and it is expected to exhibit high thermal stability, with decomposition occurring at elevated temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][7][8] This technique is used to determine the decomposition temperature, moisture content, and the composition of the material.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.[9][10]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere: An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation.[10]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature.[7]

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] It is used to determine the melting point, glass transition temperature, and enthalpy of transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) is placed in a DSC pan, which is then hermetically sealed.[9]

-

Reference: An empty, sealed DSC pan is used as a reference.[12]

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Atmosphere: A nitrogen atmosphere is maintained to prevent oxidation.[9]

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min). To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[9]

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC thermogram shows peaks corresponding to thermal events like melting.

Visualization of Experimental Workflow

The general workflow for the synthesis and thermal characterization of a novel aromatic amine like this compound is illustrated in the following diagram.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation based on analogous compounds suggests it is a stable aromatic amine. This technical guide provides the necessary framework for its empirical thermal characterization, detailing the standard protocols for TGA and DSC analysis. The successful application of these methodologies will yield crucial data for the potential application of this compound in various fields of research and development.

References

- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. epfl.ch [epfl.ch]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. web.williams.edu [web.williams.edu]

An In-depth Technical Guide on N-(3-Ethylphenyl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of N-(3-Ethylphenyl)naphthalen-1-amine, a naphthalenamine derivative of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics and presents a generalized workflow for its analysis, relevant to research and development.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C18H17N[1] |

| Molecular Weight | 247.33 g/mol [1] |

| CAS Number | 95275-66-4[1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary or not widely published, a general methodology for the characterization of such a compound would typically follow the workflow illustrated below. This standard procedure ensures the identity, purity, and structural integrity of the synthesized compound.

General Experimental Workflow for Compound Characterization:

-

Synthesis & Purification: The compound is synthesized, often through a cross-coupling reaction (e.g., Buchwald-Hartwig amination) between naphthalen-1-amine and a suitable 3-ethylphenyl halide or boronic acid. The crude product is then purified using column chromatography or recrystallization.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure, including the connectivity of atoms and the positions of the ethyl and phenyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any unreacted starting materials or byproducts. A high-purity standard is typically required.

-

-

Physicochemical Property Determination:

-

Melting Point: The melting point is measured to assess purity and for identification purposes.

-

Solubility: The solubility in various solvents is determined to aid in the formulation and design of further experiments.

-

Visualization of Experimental Workflow

The logical flow of experiments for the characterization of this compound is depicted in the following diagram.

References

Technical Guide: N-(3-Ethylphenyl)naphthalen-1-amine

Chemical Identifier:

-

CAS Number: 95275-66-4[1]

Overview:

This document addresses the request for an in-depth technical guide on N-(3-Ethylphenyl)naphthalen-1-amine. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that while the compound is identified with a unique CAS number, detailed experimental data, established biological pathways, and standardized experimental protocols are not publicly available at this time.

The information required to fulfill the user's request for quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams is not present in the currently accessible literature. The search results yielded information on various other naphthalen-1-amine derivatives, but not on this compound specifically.

Therefore, the sections on data presentation, experimental protocols, and mandatory visualizations cannot be completed due to the absence of requisite information. Further research and publication in peer-reviewed journals would be necessary to populate these sections.

References

An In-depth Technical Guide to N-(3-Ethylphenyl)naphthalen-1-amine: Synthesis, Physicochemical Properties, and Potential Biological Applications

Introduction

N-aryl-naphthalen-1-amines represent a significant class of organic compounds characterized by a naphthalene core linked to an arylamine moiety. These structures are of considerable interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. This technical guide focuses on the specific, yet understudied, molecule N-(3-Ethylphenyl)naphthalen-1-amine. By examining the synthesis, properties, and biological evaluation of analogous compounds, we can infer a detailed profile for this target molecule, providing a valuable resource for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by referencing data for 1-naphthylamine and N-phenyl-1-naphthylamine. The introduction of an ethyl group on the phenyl ring is expected to increase lipophilicity.

| Property | Predicted Value for this compound | Reference Compound Data |

| Molecular Formula | C₁₈H₁₇N | 1-Naphthylamine: C₁₀H₉N[1][2] N-Phenyl-1-naphthylamine: C₁₆H₁₃N[3] |

| Molar Mass | ~247.34 g/mol | 1-Naphthylamine: 143.19 g/mol [1] N-Phenyl-1-naphthylamine: 219.287 g/mol [3] |

| Appearance | Likely a crystalline solid, potentially colorless to light brown. | 1-Naphthylamine: Colorless crystals that turn reddish-purple in air.[1] |

| Melting Point | Estimated to be in the range of 60-80 °C. | 1-Naphthylamine: 47-50 °C[1] |

| Boiling Point | Estimated to be >300 °C. | 1-Naphthylamine: 301 °C[1] |

| Solubility | Predicted to be insoluble in water, but soluble in common organic solvents like ethanol, acetone, and benzene. | 1-Naphthylamine: Insoluble in water.[4] |

Synthesis of this compound

The synthesis of N-aryl-naphthalen-1-amines is well-documented, with two primary methods being the Buchwald-Hartwig amination and the Ullmann condensation. These methods can be adapted for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7][8]

Reaction Scheme:

1-Bromonaphthalene + 3-Ethylaniline --(Pd catalyst, Ligand, Base)--> this compound

Materials:

-

1-Bromonaphthalene

-

3-Ethylaniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Add anhydrous toluene or dioxane to the flask.

-

Add 1-bromonaphthalene (1.0 equivalent) and 3-ethylaniline (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.[9][10][11]

Reaction Scheme:

1-Iodonaphthalene + 3-Ethylaniline --(Cu catalyst, Ligand, Base)--> this compound

Materials:

-

1-Iodonaphthalene

-

3-Ethylaniline

-

Copper(I) iodide (CuI)

-

A ligand such as L-proline or N,N'-dimethylethylenediamine

-

A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

A high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

-

In a reaction vessel, combine 1-iodonaphthalene (1.0 equivalent), 3-ethylaniline (1.5 equivalents), copper(I) iodide (10 mol%), the ligand (20 mol%), and the base (2.0 equivalents).

-

Add the solvent (DMF or NMP).

-

Heat the mixture to 120-160 °C under an inert atmosphere.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with an organic solvent and wash the organic phase sequentially with dilute ammonium hydroxide and brine.

-

Dry the organic layer, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain the final product.

Potential Biological Activities and Structure-Activity Relationships

While no biological data exists for this compound, studies on analogous N-aryl-naphthalen-1-amines and other naphthalene derivatives suggest potential for cytotoxic, antifungal, and anti-inflammatory activities.

Cytotoxic Activity

Diverse α-naphthylamine derivatives have shown promising cytotoxic activities against various human cancer cell lines. For instance, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values often below 10 μg/mL.[12] The presence of an N-aryl group appears to be a key feature for cytotoxicity. The ethyl substituent on the phenyl ring of the target molecule may influence its lipophilicity and, consequently, its ability to penetrate cell membranes, potentially modulating its cytotoxic potency. Arylnaphthalene lignans have also demonstrated significant anti-tumor activity.[13][14][15]

Antifungal Activity

Certain N-(pyridinylmethyl)naphthalen-1-amines have exhibited moderate antifungal activity against pathogenic fungi.[12] The structural similarity of this compound to these compounds suggests it may also possess antifungal properties. The nature and position of substituents on the aryl ring can significantly impact the antifungal spectrum and potency.

Anti-inflammatory Activity

A number of naphthalene derivatives have been investigated for their anti-inflammatory effects.[16][17] For example, some have been shown to inhibit the activation of neutrophils, key cells in the inflammatory response. The mechanism of action for such compounds can be diverse, and further studies would be required to ascertain if this compound possesses similar activity. Structure-activity relationship studies in other series of N-arylanthranilic acids have demonstrated that the nature of the aryl group is critical for anti-inflammatory potency.[18]

Conclusion

This compound is a novel compound for which direct experimental data is currently lacking. However, based on a thorough review of the literature for analogous N-aryl-naphthalen-1-amines, we can propose reliable synthetic routes via Buchwald-Hartwig amination or Ullmann condensation. Furthermore, extrapolations from related structures suggest that this compound holds potential as a cytotoxic, antifungal, or anti-inflammatory agent. This technical guide provides a solid foundation for researchers to initiate studies on this compound, from its chemical synthesis to its biological characterization. Future experimental work is necessary to validate these predictions and to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenylnaphthalen-1-amine - Wikipedia [en.wikipedia.org]

- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation and structure-activity relationship analysis of a new series of arylnaphthalene lignans as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic arylnaphthalene lignans from Phyllanthus oligospermus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Ethylphenyl)naphthalen-1-amine: An Obscure Compound with Plausible Synthetic Pathways

Despite its defined chemical structure and commercial availability, N-(3-Ethylphenyl)naphthalen-1-amine (CAS No. 95275-66-4) remains a compound with a notably sparse documented history and a lack of in-depth scientific literature regarding its discovery, specific applications, and detailed experimental data. Chemical supplier databases confirm its existence, providing basic molecular information. However, a comprehensive technical guide on its core discovery and history cannot be constructed from publicly available information.

This guide, therefore, focuses on the probable synthetic routes to this compound, drawing upon established and widely used methods for the synthesis of analogous N-arylnaphthalen-1-amines. These methods, primarily the Buchwald-Hartwig amination and the Ullmann condensation, represent the most likely pathways for its preparation in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 95275-66-4 | [1][2][3][4][5] |

| Molecular Formula | C18H17N | [1][2][3] |

| Molecular Weight | 247.33 g/mol | [1] |

Plausible Synthetic Methodologies

The formation of the C-N bond between the naphthalene ring and the 3-ethylphenyl group is the key step in the synthesis of this compound. Two powerful cross-coupling reactions are the most probable methods for achieving this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[6][7] This reaction is known for its high efficiency, functional group tolerance, and broad substrate scope, making it a cornerstone of modern synthetic organic chemistry.[6]

A plausible experimental protocol for the synthesis of this compound via this method is as follows:

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants and Reagents:

-

1-Bromonaphthalene (or 1-iodonaphthalene)

-

3-Ethylaniline

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add 1-bromonaphthalene and 3-ethylaniline to the flask.

-

Add the anhydrous solvent and stir the mixture at a specified temperature (typically between 80-120 °C) for a set period (typically 12-24 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is another classical and viable method for the formation of C-N bonds.[8][9] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern modifications have made it more versatile.[8][10]

A plausible experimental protocol for the synthesis of this compound using this method is as follows:

Experimental Protocol: Ullmann Condensation

-

Reactants and Reagents:

-

1-Iodonaphthalene (or 1-bromonaphthalene)

-

3-Ethylaniline

-

Copper(I) catalyst (e.g., CuI)

-

Ligand (optional, e.g., L-proline, N,N'-dimethylethylenediamine)

-

Base (e.g., K2CO3, Cs2CO3)

-

High-boiling polar solvent (e.g., DMF, DMSO, NMP)

-

-

Procedure:

-

In a reaction vessel, combine 1-iodonaphthalene, 3-ethylaniline, the copper(I) catalyst, the optional ligand, and the base.

-

Add the high-boiling polar solvent.

-

Heat the reaction mixture to a high temperature (often in the range of 120-200 °C) and stir for an extended period.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts, dry over a drying agent, and remove the solvent under vacuum.

-

Purify the resulting residue by column chromatography to yield the desired product.

-

Caption: Conceptual diagram of the Ullmann condensation for the synthesis of this compound.

Conclusion

While the history and specific experimental data for this compound are not well-documented in the public domain, its synthesis is highly feasible through established synthetic methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are the most probable routes for its preparation. Further research would be required to elucidate the specific reaction conditions that would provide the optimal yield and purity of this compound. The lack of published applications suggests that this compound may be a novel compound with unexplored potential or a niche intermediate in proprietary chemical synthesis.

References

- 1. 95275-66-4|this compound|BLDpharm [bldpharm.com]

- 2. 95275-66-4 this compound AKSci 7201DW [aksci.com]

- 3. This compound , Package: 1g , Laibo Chem - <title>globallabor</title> [globallabor.com.br]

- 4. 95275-66-4(this compound) | Kuujia.com [es.kuujia.com]

- 5. CAS Number List - 9 - Page 184 - Chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(Aryl)naphthalen-1-amine Based Fluorescent Probes

Disclaimer: Extensive literature searches did not yield specific application data or established protocols for the fluorescent probe N-(3-Ethylphenyl)naphthalen-1-amine. The following application notes and protocols are based on the well-characterized parent compound, N-phenylnaphthalen-1-amine , and are intended to serve as a representative example and guide for researchers working with similar hydrophobic fluorescent probes.

Introduction

N-phenylnaphthalen-1-amine (NPN) is a hydrophobic fluorescent probe that exhibits strong fluorescence enhancement upon binding to nonpolar environments, such as the hydrophobic pockets of proteins or the lipid interior of cell membranes.[1] Its fluorescence is typically quenched in aqueous solutions. This solvatochromic behavior makes it a valuable tool for studying protein-ligand interactions, membrane permeability, and the critical micelle concentration of surfactants.[2] In the field of drug discovery and development, NPN and its derivatives can be employed in high-throughput screening assays to identify molecules that bind to specific protein targets.

Physicochemical and Spectroscopic Properties

The photophysical and binding properties of N-phenylnaphthalen-1-amine are summarized in the table below. These values are context-dependent and can vary with the solvent environment and the specific protein or lipid bilayer it is interacting with.

| Property | Value | Reference |

| Excitation Maximum (λex) | 337 nm | [1] |

| Emission Maximum (λem) | 407 nm | [1] |

| Dissociation Constant (Kd) | 1.67 µM (for odorant-binding protein) | [1] |

| Solubility | 80 mg/mL in DMSO | [2] |

| Common Stock Solvent | Methanol | [1] |

Key Applications

-